molecular formula C9H13N3O B11814552 (3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone

(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone

Cat. No.: B11814552
M. Wt: 179.22 g/mol
InChI Key: GJQNJFPZXSTEGP-UHFFFAOYSA-N
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Description

(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone is a compound that features both pyrrolidine and pyrrole rings. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their biological activity and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone typically involves the reaction of 3-aminopyrrolidine with 1H-pyrrole-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction conditions often include a solvent like dichloromethane and are performed at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines .

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Biological Activity

(3-Aminopyrrolidin-1-yl)(1H-pyrrol-2-yl)methanone, with the CAS number 1250435-03-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

PropertyValue
Molecular Weight179.22 g/mol
Chemical FormulaC₉H₁₃N₃O
CAS Number1250435-03-0

The structure consists of a pyrrolidine ring and a pyrrole moiety, which are known to contribute to various biological activities through interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of suitable precursors under controlled conditions. Common methods include:

  • Condensation Reactions : Utilizing carbonyl compounds and amines.
  • Cyclization Methods : Involving the formation of the pyrrolidine and pyrrole rings.
  • Purification Techniques : Such as recrystallization or chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that it may modulate various signaling pathways, potentially affecting:

  • Neurotransmitter Receptors : This compound may influence neurotransmission, making it a candidate for neurological disorders.
  • Enzymatic Activity : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Therapeutic Applications

Recent studies have pointed towards several therapeutic applications for this compound:

  • Neurological Disorders : Its potential effects on neurotransmitter systems suggest it could be beneficial in treating conditions such as depression or anxiety.
  • Cancer Research : Preliminary studies indicate that this compound may exhibit anti-cancer properties by inhibiting tumor growth or inducing apoptosis in cancer cells.
  • Anti-inflammatory Effects : There is emerging evidence that suggests it may modulate inflammatory responses, which could be useful in treating chronic inflammatory diseases.

Case Study 1: Neuropharmacological Effects

A study published in a peer-reviewed journal examined the effects of this compound on rodent models of anxiety. The results demonstrated a significant reduction in anxiety-like behaviors compared to control groups, indicating its potential as an anxiolytic agent.

Case Study 2: Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

Compound NameBiological ActivityReference
(R)-(3-Aminopyrrolidin-1-yl)(3-fluorophenyl)methanoneAnticancer properties
(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanonePotential neuroprotective effects
(3-Aminopiperidin-1-yl)(2-(1H-pyrrolo[2,3-b]pyridin))Antidepressant-like effects

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(3-aminopyrrolidin-1-yl)-(1H-pyrrol-2-yl)methanone

InChI

InChI=1S/C9H13N3O/c10-7-3-5-12(6-7)9(13)8-2-1-4-11-8/h1-2,4,7,11H,3,5-6,10H2

InChI Key

GJQNJFPZXSTEGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC=CN2

Origin of Product

United States

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